2-chloro-5-(1,1,2,2,2-pentafluoroethyl)thiophene
Overview
Description
2-chloro-5-(1,1,2,2,2-pentafluoroethyl)thiophene is a fluorinated organic compound with the molecular formula C6H2ClF5S. This compound is characterized by the presence of a thiophene ring substituted with a chlorine atom and a pentafluoroethyl group. It is a clear, pale liquid with a molecular weight of 236.58 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(1,1,2,2,2-pentafluoroethyl)thiophene typically involves the introduction of a pentafluoroethyl group to a thiophene ring followed by chlorination. One common method involves the reaction of 2-chlorothiophene with pentafluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(1,1,2,2,2-pentafluoroethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or alkoxides.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiol derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or potassium tert-butoxide in solvents like tetrahydrofuran.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of 2-amino-5-(pentafluoroethyl)thiophene or 2-alkoxy-5-(pentafluoroethyl)thiophene.
Oxidation Reactions: Formation of 2-chloro-5-(pentafluoroethyl)thiophene sulfoxide or sulfone.
Reduction Reactions: Formation of 2-chloro-5-(pentafluoroethyl)thiol.
Scientific Research Applications
2-chloro-5-(1,1,2,2,2-pentafluoroethyl)thiophene has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioactive molecules and pharmaceuticals.
Medicine: Explored for its potential as a precursor in the synthesis of drug candidates.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-chloro-5-(1,1,2,2,2-pentafluoroethyl)thiophene involves its interaction with specific molecular targets. The pentafluoroethyl group imparts unique electronic properties, making the compound highly reactive. This reactivity allows it to participate in various chemical transformations, influencing molecular pathways and interactions .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)thiophene: Similar structure but with a trifluoromethyl group instead of a pentafluoroethyl group.
2-Bromo-5-(pentafluoroethyl)thiophene: Similar structure but with a bromine atom instead of a chlorine atom.
2-Chloro-5-(pentafluoroethyl)benzene: Similar structure but with a benzene ring instead of a thiophene ring.
Uniqueness
2-chloro-5-(1,1,2,2,2-pentafluoroethyl)thiophene is unique due to the presence of both a chlorine atom and a pentafluoroethyl group on a thiophene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound in various chemical and industrial applications .
Properties
IUPAC Name |
2-chloro-5-(1,1,2,2,2-pentafluoroethyl)thiophene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF5S/c7-4-2-1-3(13-4)5(8,9)6(10,11)12/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSJEDLMFJIWGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(C(F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101240169 | |
Record name | 2-Chloro-5-(1,1,2,2,2-pentafluoroethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101240169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1429056-29-0 | |
Record name | 2-Chloro-5-(1,1,2,2,2-pentafluoroethyl)thiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1429056-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-5-(1,1,2,2,2-pentafluoroethyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101240169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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